

Mogroside IV: A Potent Tool for Elucidating Sweet Taste Receptor Signaling

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Compound of Interest		
Compound Name:	Mogroside IV (Standard)	
Cat. No.:	B10817732	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IV, a principal sweet component isolated from the monk fruit (Siraitia grosvenorii), serves as a valuable molecular probe for investigating the intricacies of sweet taste perception. Its high potency and natural origin make it an excellent tool for studying the activation and signaling cascade of the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors. These receptors, upon activation, initiate a downstream signaling pathway that ultimately leads to the perception of sweetness. Understanding the molecular interactions between mogrosides and the T1R2/T1R3 receptor is pivotal for the development of novel non-caloric sweeteners and for deciphering the physiological roles of sweet taste receptors beyond the oral cavity.

These application notes provide a comprehensive guide for utilizing Mogroside IV in taste receptor research, complete with detailed experimental protocols and quantitative data to facilitate experimental design and interpretation.

Quantitative Data: Potency of Mogrosides

The sweetening potency of mogrosides is primarily attributed to the number of glucose units attached to the mogrol aglycone. Mogrosides with four or more glucose units are intensely



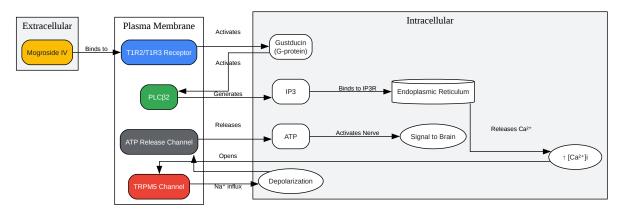
sweet.[1][2] Mogroside V, the most abundant mogroside in ripe monk fruit, is often used as a benchmark for sweetness intensity.[2][3]

Compound	Sweetness Potency (relative to 0.5% sucrose solution w/v)	EC50 (T1R2/T1R3)	Reference(s)
Mogroside IV	~392 times	Not explicitly stated	[4]
Mogroside V	~250-425 times	~34 μM	[2][3][5]
Siamenoside I	~563 times	Not available	[4]
Sucrose	1 (baseline)	Not applicable	

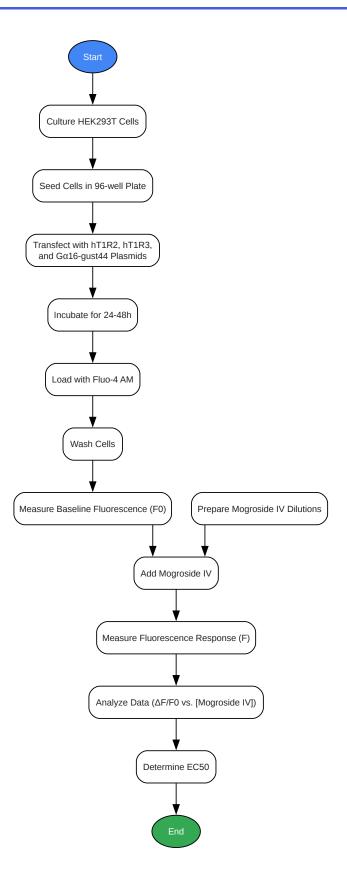
Signaling Pathways

The canonical signaling pathway for sweet taste transduction begins with the binding of a sweet ligand, such as Mogroside IV, to the T1R2/T1R3 receptor on the surface of taste receptor cells. [6][7] This binding event triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C- β 2 (PLC β 2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The influx of Na+ ions through TRPM5 depolarizes the taste receptor cell, leading to the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers, transmitting the sweet taste signal to the brain.

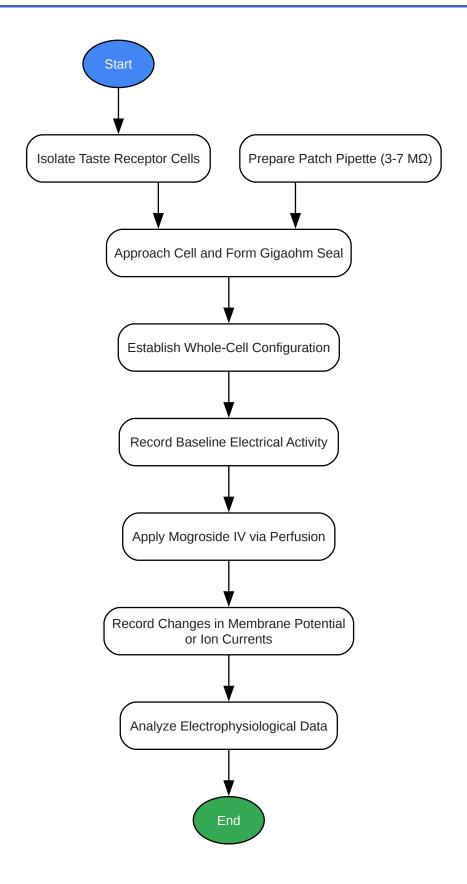












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